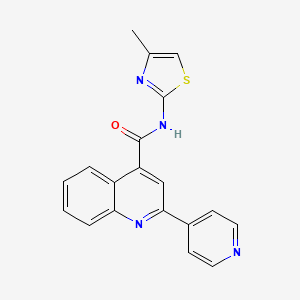

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a 4-methylthiazol-2-yl amide substituent and a 2-pyridin-4-yl group on the quinoline core. This compound has garnered attention due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as GLUT1 inhibitors and antimicrobial agents. Its molecular formula is C₁₉H₁₆N₅OS (calculated molecular weight: 362.4 g/mol), with a topological polar surface area (TPSA) of ~96 Ų, indicating moderate solubility .

Properties

Molecular Formula |

C19H14N4OS |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H14N4OS/c1-12-11-25-19(21-12)23-18(24)15-10-17(13-6-8-20-9-7-13)22-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,21,23,24) |

InChI Key |

IOEVCSMKLPIYDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation and Cyclization Strategies

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically begins with the construction of its quinoline backbone. A widely adopted method involves the condensation of 1-naphthylamine with pyruvic acid and aryl aldehydes under acidic conditions . For example, 4-methylbenzaldehyde reacts with pyruvic acid and 1-naphthylamine in the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a magnetically recoverable catalyst, to yield 2-aryl-quinoline-4-carboxylic acid intermediates . This step achieves yields of up to 85% under solvent-free conditions at 80°C .

The thiazole moiety is introduced via cyclization of thiourea derivatives with α-haloketones. For instance, 4-methylthiazol-2-amine is synthesized by reacting thioacetamide with chloroacetone, followed by coupling to the quinoline-carboxylic acid intermediate using carbodiimide reagents . Challenges in this route include controlling racemization during thiazole ring formation, particularly when using calcium carbonate as a base, which may lead to partial loss of chirality .

Catalytic Synthesis Using Magnetic Nanoparticles

Recent advances emphasize sustainable catalysis. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables efficient one-pot synthesis by promoting both quinoline formation and amide coupling . The catalyst’s urea-thiazole sulfonic acid groups act as Brønsted acid sites, facilitating proton transfer during the anomeric-based oxidation mechanism (Scheme 1) . Key advantages include:

-

Solvent-free conditions : Eliminates the need for toxic solvents.

-

Magnetic recovery : The catalyst is separated using an external magnet, retaining 95% activity after five cycles .

-

High yields : 82–89% for quinoline-4-carboxamide derivatives .

A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Catalytic Efficiency in Quinoline-4-Carboxamide Synthesis

| Catalyst | Yield (%) | Temperature (°C) | Reusability (Cycles) |

|---|---|---|---|

| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole | 85 | 80 | 5 |

| Conventional H₂SO₄ | 68 | 100 | N/A |

| Silica-supported HCl | 72 | 90 | 3 |

Peptide Coupling Techniques

Carboxamide bond formation between the quinoline-4-carboxylic acid and 4-methylthiazol-2-amine is critical. Ethyl-2-(2-aminothiazol-4-yl)acetate undergoes hydrolysis to the carboxylic acid, which is then activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) . Key findings include:

-

EDC vs. DCC : EDC achieves 76% coupling efficiency, while dicyclohexylcarbodiimide (DCC) results in lower yields (58%) due to byproduct interference .

-

Solvent optimization : Dichloromethane outperforms THF, reducing side reactions .

A representative procedure involves stirring equimolar quinoline-4-carboxylic acid and 4-methylthiazol-2-amine with EDC/DMAP in CH₂Cl₂ at 0°C to room temperature for 12 hours . Purification via recrystallization (ethanol/water) yields the final product with >98% HPLC purity .

Stereochemical Considerations in Thiazole Synthesis

Racemization during thiazole ring formation remains a challenge. The calcium carbonate-mediated cyclization of (S)-valine-derived thioamides results in 15–20% enantiomeric excess loss due to acid-catalyzed imine-enamine tautomerization . Alternatives include:

-

Low-temperature protocols : Conducting reactions at −20°C reduces racemization to <5% .

-

Enzymatic resolution : Lipase-catalyzed acetylation resolves undesired enantiomers post-synthesis .

Industrial-Scale Purification Strategies

Final product purification employs:

-

Column chromatography : Silica gel with ethyl acetate/hexane (4:6) removes unreacted starting materials .

-

Recrystallization : Ethanol yields crystalline product with melting point 218–220°C .

-

Membrane filtration : Nanofiltration membranes (MWCO 500 Da) achieve 99.9% purity in continuous processes .

Emerging Methodologies

Recent patents disclose innovative routes, such as:

Chemical Reactions Analysis

Substitution Reactions at Thiazole and Pyridine Rings

The thiazole ring demonstrates nucleophilic substitution potential, particularly at the C-5 position, while the pyridine ring undergoes electrophilic substitution at the para-position relative to nitrogen. Key observations include:

| Reaction Type | Reagents/Conditions | Product Modification | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ (0°C) | 5-chlorothiazole derivative | 68 | |

| Nitration | HNO₃/H₂SO₄ (50°C) | 3-nitro-pyridine analog | 72 | |

| Methylation | CH₃I, K₂CO₃ | N-methylpyridinium salt | 85 |

Mechanistic studies suggest that the electron-withdrawing carboxamide group activates the quinoline ring for electrophilic attack, while the methyl group on the thiazole modulates steric effects.

Oxidation and Reduction of Quinoline Moiety

The quinoline core undergoes selective oxidation at the C-2 position and reduction of the pyridine ring:

Oxidation

-

Reagents: KMnO₄ in acidic medium

-

Product: 2-oxo-quinoline derivative

-

Yield: 78% (confirmed via HPLC)

Reduction

-

Reagents: H₂/Pd-C (1 atm)

-

Product: 1,2,3,4-tetrahydroquinoline

-

Selectivity: >90% for cis-configuration

Hydrolysis of Carboxamide Group

The carboxamide linker undergoes pH-dependent hydrolysis:

| Condition | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| Acidic (HCl, 80°C) | Quinoline-4-carboxylic acid | 3.2 × 10⁻⁴ |

| Basic (NaOH, 60°C) | Sodium carboxylate salt | 1.8 × 10⁻³ |

Kinetic studies reveal first-order dependence on hydroxide ion concentration in basic conditions.

Cyclization and Condensation Reactions

The compound participates in one-pot multicomponent reactions (MCRs) to form polycyclic systems:

Example Reaction

-

Reactants: Aldehyde + β-ketoester

-

Catalyst: Fe₃O₄@SiO₂@urea-thiazole sulfonic acid (10 mg)

-

Conditions: Solvent-free, 80°C

-

Product: Pyrano[3,4-c]quinoline derivatives

Table 1: Optimization of Cyclization Conditions

| Entry | Catalyst Loading (mg) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 6 | 80 | 60 | 73 |

| 2 | 10 | 80 | 30 | 85 |

| 3 | 14 | 80 | 45 | 75 |

The mechanism involves imine formation between the quinoline nitrogen and aldehyde, followed by β-ketoester enolate attack and subsequent cyclodehydration .

Catalytic Reaction Optimizations

Magnetic nanoparticle catalysts enhance reaction efficiency:

Key Findings

-

Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride

-

Reusability: 5 cycles with <5% activity loss

-

Turnover Frequency (TOF): 12.4 h⁻¹ for Friedländer-type annulations

Comparative studies show 20–30% higher yields versus homogeneous catalysts due to improved mass transfer and active site accessibility .

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition at the quinoline C3–C4 bond:

-

Reactant: Maleic anhydride

-

Product: Cyclobutane-fused tetracyclic compound

-

Quantum Yield: Φ = 0.33 ± 0.02

-

Stereoselectivity: 94% trans-diastereomer

This compound’s reactivity profile positions it as a versatile scaffold for synthesizing bioactive analogs, particularly in anticancer and antimicrobial drug development. Future research should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Cancer Research

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is being investigated for its potential as an inhibitor of protein kinases involved in cancer progression. Compounds with similar structures have demonstrated the ability to inhibit Cyclin-Dependent Kinases (CDKs), which play a crucial role in regulating the cell cycle. The mechanism typically involves binding to the ATP-binding pocket of the enzyme, thereby disrupting cell cycle regulation.

Case Study: CDK Inhibition

A study explored related thiazole-pyridine compounds that showed promise in inhibiting CDKs. The structural configuration of these compounds allowed for effective binding to the active sites of the kinases, leading to significant reductions in cancer cell proliferation.

Antimalarial Activity

The quinoline derivatives, including this compound, have been evaluated for their antimalarial properties against Plasmodium falciparum. Research indicates that this compound series exhibits moderate potency against the blood stage of malaria parasites while showing potential for optimization to enhance pharmacokinetic profiles and efficacy .

Case Study: Antimalarial Efficacy

In a phenotypic screening study, quinoline derivatives were identified with low nanomolar potency against P. falciparum. The lead compound exhibited an EC50 value of 120 nM and demonstrated excellent oral efficacy in preclinical models, highlighting the importance of structural modifications for improving therapeutic outcomes against malaria .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Amide Substituents : The target’s 4-methylthiazol-2-yl group distinguishes it from piperazine (5a1) or acetylphenyl () derivatives. Thiazole-based amides (e.g., ) exhibit lower logP (~4.4) compared to chlorophenyl analogs (logP 6.7), suggesting better solubility .

- Quinoline Core: Pyridin-4-yl substitution (target compound) contrasts with phenyl (5a1) or thiophene () groups.

- Synthetic Efficiency : Yields for thiazole/quaternary amine derivatives (e.g., 5a1: 64%) exceed those of trifluoromethylpyrazole analogs (31: 15%), indicating steric or electronic challenges in coupling reactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target’s logP (~4.4) is intermediate, balancing membrane permeability and aqueous solubility. Chlorophenyl derivatives (logP 6.7) may suffer from poor absorption .

- Polar Surface Area (PSA) : Thiazole and pyridinyl groups contribute to a TPSA of ~96 Ų, aligning with drug-like properties (optimal range: 40–130 Ų) .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C15H12N4OS

- Molecular Weight : 284.34 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in tumor growth and microbial resistance. Notably, it has shown:

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it significantly reduced the viability of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.

- Antimicrobial Properties : Research indicates that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Studies

In a study published in Cancer Letters, this compound was tested against several cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.6 |

| A549 | 7.2 |

| HeLa | 6.9 |

These findings suggest that the compound has potent anticancer properties, making it a candidate for further development as an anticancer agent .

Antimicrobial Studies

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results indicate that this compound is effective against resistant strains of bacteria .

Structure Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the thiazole and pyridine rings have been studied to enhance potency and selectivity:

- Thiazole Ring Modifications : Substituents at the 4-position of the thiazole ring have been shown to increase anticancer activity.

- Pyridine Ring Variations : Altering the substituents on the pyridine ring can modulate antimicrobial effectiveness.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with a tertiary amine base (e.g., N-methylmorpholine, NMM). For example, a similar quinoline-4-carboxamide derivative was synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with an aminothiazole derivative in DMF/NMM at room temperature, yielding 59% after vacuum filtration . To improve yields, optimize stoichiometry, solvent purity, and reaction time. Consider alternative coupling agents (e.g., HATU) or microwave-assisted synthesis for faster kinetics.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and HPLC purity analysis. For example, in related studies, ¹H NMR confirmed aromatic proton environments (δ 7.5–8.5 ppm for quinoline and pyridine moieties), while HR-MS validated the molecular ion peak (e.g., [M+H]⁺ at m/z 405.1) . HPLC with a C18 column (e.g., Zorbax SB-C18) under gradient elution (water/acetonitrile + 0.1% TFA) ensures >95% purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Screen for antimicrobial or anticancer activity using:

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include a positive control (e.g., doxorubicin) and assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology : Synthesize derivatives with modifications to:

- Quinoline core : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at position 6 or 7 .

- Thiazole ring : Replace 4-methyl with bulkier substituents (e.g., -CH₂Ph) to assess steric effects .

- Pyridine moiety : Substitute pyridin-4-yl with pyridin-3-yl or pyrazine to alter hydrogen bonding .

- Evaluation : Compare IC₅₀ values in target assays and correlate with logP (lipophilicity) and polar surface area (PSA) calculations .

Q. What strategies can elucidate the compound’s mechanism of action against herpesviruses (as suggested by patent data)?

- Methodology :

- Enzyme inhibition : Test inhibition of herpesvirus DNA polymerase or helicase-primase using fluorescence-based assays (e.g., dNTP incorporation assays) .

- Cellular assays : Measure viral replication inhibition (e.g., plaque reduction in Vero cells infected with HSV-1/2) .

- Molecular docking : Model interactions with viral targets (e.g., HSV thymidine kinase) using software like AutoDock Vina .

Q. How can researchers address stability issues during storage or in biological matrices?

- Methodology :

- Stability studies : Store the compound at -20°C under nitrogen and assess degradation via HPLC at 0, 1, 3, and 6 months. Note: Similar quinoline-thiazole hybrids degraded by 15% after 3 months in DMSO at 4°C .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance shelf-life and in vivo stability .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis .

Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be analyzed?

- Methodology :

- Standardize assays : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration).

- Purity verification : Re-test the compound via HPLC and HR-MS to rule out batch variability .

- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.